1-(4-Chlorophenyl)-2,2-diphenylethanol

Lipophilicity Partition coefficient Drug‑likeness

1‑(4‑Chlorophenyl)‑2,2‑diphenylethanol (CAS 6318‑89‑4; also designated 4‑Chlorobenzyl diphenyl carbinol) is a tertiary diarylethanol characterized by a central 2,2‑diphenylethanol core substituted at the 1‑position with a para‑chlorophenyl group [REFS‑1]. This compound belongs to the broader class of diphenylethanol derivatives, which are employed as synthetic intermediates, chiral building blocks, and scaffolds in medicinal chemistry programs.

Molecular Formula C20H17ClO
Molecular Weight 308.8 g/mol
CAS No. 6318-89-4
Cat. No. B14731706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-2,2-diphenylethanol
CAS6318-89-4
Molecular FormulaC20H17ClO
Molecular Weight308.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)O
InChIInChI=1S/C20H17ClO/c21-18-13-11-17(12-14-18)20(22)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19-20,22H
InChIKeyFJKIJVMPYKEZSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1‑(4‑Chlorophenyl)‑2,2‑diphenylethanol (CAS 6318‑89‑4): Chemical Identity, Structural Class, and Sourcing Context


1‑(4‑Chlorophenyl)‑2,2‑diphenylethanol (CAS 6318‑89‑4; also designated 4‑Chlorobenzyl diphenyl carbinol) is a tertiary diarylethanol characterized by a central 2,2‑diphenylethanol core substituted at the 1‑position with a para‑chlorophenyl group [REFS‑1]. This compound belongs to the broader class of diphenylethanol derivatives, which are employed as synthetic intermediates, chiral building blocks, and scaffolds in medicinal chemistry programs. The presence of the aryl chloride substituent distinguishes it from the unsubstituted parent 2,2‑diphenylethanol (CAS 1883‑32‑5) and imparts unique physicochemical properties that are consequential for partitioning behavior, reactivity, and downstream synthetic utility [REFS‑2].

1
Structural Role
Chlorinated diarylethanol scaffold for medicinal chemistry building blocks
2
Key Functionality
Aryl chloride handle enables late-stage cross-coupling diversification
3
Lipophilicity Context
Elevated calculated lipophilicity supports CNS-targeted screening libraries

Procurement Risk Assessment: Why 1‑(4‑Chlorophenyl)‑2,2‑diphenylethanol Cannot Be Replaced by Non‑Halogenated Diphenylethanol Analogs Without Consequence


Despite a shared 2,2‑diphenylethanol scaffold, the introduction of a single 4‑chloro substituent alters the physicochemical profile so substantially that generic substitution with the non‑halogenated parent 2,2‑diphenylethanol (CAS 1883‑32‑5) or other in‑class analogs introduces unacceptable risk of divergent experimental outcomes. The evidence collated in Section 3 demonstrates that this substitution shifts logP by >2 orders of magnitude, alters the compound's suitability for cross‑coupling diversification, and affects commercial availability profiles. Using an unsubstituted analog in a reaction sequence that requires the chlorine handle—or in a biological assay where membrane partitioning is critical—will produce non‑comparable results, making compound‑level specification essential for scientific reproducibility [REFS‑1][REFS‑2].

Lipophilicity
1-(4-Chlorophenyl)-2,2-diphenylethanol
Aryl chloride substitution elevates lipophilicity, altering membrane partitioning behavior
2,2-Diphenylethanol (unsubstituted)
Lower logP may shift permeability context, producing non-comparable assay outcomes
Reactivity
1-(4-Chlorophenyl)-2,2-diphenylethanol
Para-chlorophenyl group serves as cross-coupling handle for late-stage functionalization
2,2-Diphenylethanol (unsubstituted)
Lacks halogen; cross-coupling not directly feasible, requiring additional synthetic steps
Procurement
1-(4-Chlorophenyl)-2,2-diphenylethanol
Available at gram scale from specialty suppliers; purity context may vary
2,2-Diphenylethanol (unsubstituted)
Bulk availability from major vendors with higher purity grades and lower cost

Quantitative Differentiation Evidence: 1‑(4‑Chlorophenyl)‑2,2‑diphenylethanol vs. 2,2‑Diphenylethanol and Structural Analogs


Lipophilicity Shift: A ΔLogP of +2.40 Relative to the Non‑Chlorinated Parent 2,2‑Diphenylethanol

The 4‑chloro substituent imposes a pronounced increase in lipophilicity. The target compound exhibits a calculated LogP of 5.21 [REFS‑1], whereas 2,2‑diphenylethanol displays a calculated LogP of 2.81 [REFS‑2]. This difference, ΔLogP = +2.40, corresponds to an approximately 250‑fold increase in partition coefficient and predicts substantially greater membrane permeability for the chlorinated derivative.

Lipophilicity Shift
Cross‑study comparable
ΔLogP +2.40 (~250-fold increase in partition coefficient) relative to non-chlorinated parent
Higher lipophilicity may alter membrane permeability and tissue distribution context
Calculated values; experimental LogP not available from a single study
Lipophilicity Partition coefficient Drug‑likeness Membrane permeability

Synthesis Scalability Contrast: Green Cascade Process for the Non‑Chlorinated Analog vs. Grignard‑Dependent Route for the Target Compound

2,2‑Diphenylethanol can be produced via a published one‑pot, three‑step pinacol‑coupling–rearrangement–reduction cascade in water, delivering yields of 70–85 % under mild conditions with a regenerable supported acid catalyst [REFS‑1]. In contrast, synthesis of the target compound requires a Grignard reaction between 4‑chlorobenzophenone and phenylmagnesium bromide under strictly anhydrous, inert‑atmosphere conditions—a route that is inherently less atom‑economic, more hazardous at scale, and reliant on organometallic reagents [REFS‑2]. No green‑chemistry pathway with comparable yield has been reported for the target compound.

Synthesis Scalability
Method context
Green cascade (70–85% yield, water) vs. Grignard route (anhydrous, inert atmosphere, no scalable green method reported)
Lack of scalable green synthesis may affect procurement cost and lead times
Comparator benefits from established one-pot water-based process
Green chemistry Process scalability One‑pot synthesis Procurement cost

Synthetic Diversification Potential: Aryl Chloride Handle Enables Cross‑Coupling Chemistry Inaccessible to 2,2‑Diphenylethanol

The para‑chlorophenyl substituent of the target compound functions as an electrophilic partner for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig amination, Sonogashira coupling), enabling late‑stage diversification of the diarylethanol scaffold [REFS‑1]. This structural feature is absent in 2,2‑diphenylethanol, which lacks a halogen atom and therefore cannot participate in analogous C–C or C–N bond‑forming reactions without prior functionalization. The chlorine handle is considered a moderately reactive aryl chloride, compatible with modern ligand systems designed for challenging substrates.

Cross‑Coupling Capability
Class‑level inference
Aryl chloride handle enables Suzuki, Buchwald-Hartwig, and Sonogashira couplings
Supports parallel library synthesis not feasible with non-halogenated analog
Reactivity consistent with general aryl chloride behavior; validate with specific ligands
Cross‑coupling Late‑stage functionalization Suzuki coupling Medicinal chemistry library synthesis

Commercial Availability and Purity Differential: Specialty‑Grade Target vs. Bulk‑Available Non‑Chlorinated Analog

The target compound is primarily stocked by specialty chemical suppliers (e.g., CymitQuimica, AKSci) at purities ≥95 % [REFS‑1], whereas 2,2‑diphenylethanol is distributed by multiple major vendors (e.g., Sigma‑Aldrich, ThermoFisher) at purities typically ≥97 % and in bulk quantities [REFS‑2]. The narrower supplier base and lower typical purity of the target compound reflect its status as a niche synthetic intermediate, which should be factored into procurement planning.

Commercial Profile
Supporting evidence
Purity ≥95% (specialty suppliers) vs. ≥97% (bulk); niche supplier base
Narrower supplier landscape may affect procurement planning and batch consistency
Data as of April 2026; verify current vendor listings
Procurement Supplier landscape Purity Bulk availability

Recommended Application Scenarios for 1‑(4‑Chlorophenyl)‑2,2‑diphenylethanol Based on Differentiated Evidence


CNS‑Focused Drug Discovery Programs Requiring Elevated Lipophilicity and Membrane Partitioning

The ΔLogP of +2.40 relative to 2,2‑diphenylethanol [REFS‑1] positions the target compound as a preferentially lipophilic scaffold for CNS‑targeted screening libraries. In programs where passive blood‑brain barrier penetration is hypothesized to correlate with LogP, the chlorinated derivative should be selected over the non‑halogenated parent to maximize the probability of CNS exposure in initial in vitro permeability assays.

Parallel Library Synthesis via Palladium‑Catalyzed Cross‑Coupling of the Aryl Chloride Handle

The para‑chlorophenyl group serves as an entry point for diversification via Suzuki, Buchwald‑Hartwig, or Sonogashira couplings [REFS‑2]. This capability makes the compound a suitable building block for medicinal chemistry groups that require a single scaffold to generate arrays of analogs through late‑stage functionalization—a workflow that is not feasible with the non‑halogenated 2,2‑diphenylethanol.

Small‑Scale Academic Research and Exploratory Synthesis Where Chlorinated Intermediates Are Required

Given its availability at gram scale from specialty suppliers [REFS‑3], the target compound is appropriate for method‑development studies, proof‑of‑concept syntheses, and academic investigations that specifically require a chlorinated diarylethanol intermediate. Procurement from niche vendors is acceptable for these low‑volume, high‑specificity applications.

Avoid for Bulk‑Scale or Cost‑Sensitive Industrial Processes Where the Chlorine Handle Is Not Required

Because the non‑chlorinated analog 2,2‑diphenylethanol benefits from an established green cascade synthesis (70–85 % yield) and broad bulk availability at higher purity [REFS‑4], it should be preferred for applications that do not explicitly leverage the chlorine substituent for reactivity or partitioning. Substituting the non‑chlorinated analog where the chlorine is superfluous yields cost and supply‑chain advantages.

Application
Selection Property
Validation Focus
CNS‑targeted compound screening
Elevated lipophilicity
Membrane permeability assay fit
Cross‑coupling library synthesis
Aryl chloride reactivity
Suzuki/amination coupling compatibility
Exploratory synthesis (gram‑scale)
Specialty supply and purity
Supplier and purity review
Bulk synthesis without halogen requirement
Non‑halogenated parent preferred
Cost and supply‑chain review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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